molecular formula C6H13NO4 B1216288 5,5'-Dihydroxyleucine CAS No. 38579-18-9

5,5'-Dihydroxyleucine

Katalognummer: B1216288
CAS-Nummer: 38579-18-9
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: NDFOGZJAYLBOSU-AKGZTFGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DL-5,5’-Dihydroxyleucine typically involves the reduction of gamma carboxy glutamic acid. This process can be carried out using various reducing agents under controlled conditions. One common method involves the use of sodium borohydride as the reducing agent in an aqueous solution, followed by purification through crystallization .

Industrial Production Methods

While specific industrial production methods for DL-5,5’-Dihydroxyleucine are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

DL-5,5’-Dihydroxyleucine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: As mentioned earlier, the compound itself is a reduction product of gamma carboxy glutamic acid.

    Substitution: This reaction can occur under specific conditions where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DL-5,5’-Dihydroxyleucine can lead to the formation of corresponding keto acids, while substitution reactions can yield a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

DL-5,5’-Dihydroxyleucine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of metabolic disorders.

Wirkmechanismus

The mechanism of action of DL-5,5’-Dihydroxyleucine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific context of its application, such as in biochemical assays or therapeutic studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    DL-5-Hydroxylysine: Another hydroxylated amino acid with similar structural properties.

    4-Fluoro-5,5’-Dihydroxyleucine: A fluorinated derivative with distinct chemical properties.

Uniqueness

Its structural properties allow for diverse chemical modifications, making it a versatile compound for research and industrial applications .

Eigenschaften

CAS-Nummer

38579-18-9

Molekularformel

C6H13NO4

Molekulargewicht

163.17 g/mol

IUPAC-Name

(2S)-2-amino-5,6-dihydroxyhexanoic acid

InChI

InChI=1S/C6H13NO4/c7-5(6(10)11)2-1-4(9)3-8/h4-5,8-9H,1-3,7H2,(H,10,11)/t4?,5-/m0/s1

InChI-Schlüssel

NDFOGZJAYLBOSU-AKGZTFGVSA-N

SMILES

C(CC(C(=O)O)N)C(CO)O

Isomerische SMILES

C(CC(CO)O)[C@@H](C(=O)O)N

Kanonische SMILES

C(CC(C(=O)O)N)C(CO)O

Synonyme

5,5'-dihydroxyleucine
DL-5,5'-dihydroxyleucine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.